molecular formula C12H12N2O3 B1663000 Dazoxiben CAS No. 78218-09-4

Dazoxiben

Cat. No. B1663000
CAS RN: 78218-09-4
M. Wt: 232.23 g/mol
InChI Key: XQGZSYKGWHUSDH-UHFFFAOYSA-N
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Description

Dazoxiben is an orally active thromboxane synthase inhibitor . It has shown significant clinical improvement in patients with Raynaud’s syndrome .


Synthesis Analysis

The synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide and proceeds by displacement with imidazole to give 2 . A simplified synthesis of Dazoxiben has been reported .


Molecular Structure Analysis

Dazoxiben belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring which bears at least one carboxyl group .


Physical And Chemical Properties Analysis

Dazoxiben is a compound of the class known as benzoic acids, which are organic compounds containing a benzene ring with at least one carboxyl group . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Vascular Conditions and Cold Stimulation Response

Dazoxiben, an inhibitor of thromboxane synthetase, shows potential in modifying vascular responses, particularly in conditions associated with abnormal vasoconstriction. Cowley et al. (1983) found that dazoxiben abolished arterial and venous vasoconstriction in the forearm induced by cold stimulation in healthy volunteers (Cowley, Jones, & Hanley, 1983). This effect is attributed to its ability to reduce thromboxane A2 synthesis (a potent vasoconstrictor) and increase prostacyclin synthesis (a potent vasodilator).

Raynaud's Syndrome

In a study by Belch et al. (1983), dazoxiben demonstrated significant clinical improvement in patients with severe Raynaud's syndrome. This improvement was not mediated through increased prostacyclin production, suggesting alternative mechanisms of action (Belch et al., 1983).

Platelet Aggregation and Prostaglandin Metabolism

Gresele et al. (1984) noted that dazoxiben influences platelet aggregation by increasing the formation of prostaglandin D2 (PGD2), an anti-aggregatory compound. This effect is enhanced by serum albumin, highlighting the complex interplay between dazoxiben and prostaglandin metabolism in platelets (Gresele, Deckmyn, Huybrechts, & Vermylen, 1984).

Peripheral Vascular Disease

Dazoxiben was found to be potentially useful in treating peripheral vascular disease, as shown by Raftery et al. (1983). In their study, patients with severe peripheral vascular disease and ischaemic rest pain experienced significant relief, and some avoided amputation (Raftery, Livesey, & Forty, 1983).

Myocardial Ischaemia

Burke et al. (1983) explored the protective action of dazoxiben in acute myocardial ischemia. Their study indicated that dazoxiben might reduce the ischaemia-induced increase in circulating thromboxane B2, thereby restoring electrocardiogram values towards normal and preventing the rise in plasma creatine kinase activity usually observed during myocardial ischemia. This suggests that dazoxiben could have a role in managing acute myocardial ischemia, potentially through its thromboxane synthetase inhibition properties (Burke, Lefer, Smith, & Smith, 1983).

Arterial Thrombosis and Platelet Function

Goldman et al. (1983) investigated the effect of dazoxiben on arterial graft thrombosis. Despite reducing plasma thromboxane and affecting platelet aggregation thresholds, dazoxiben did not significantly impact platelet deposition on arterial grafts in their model. This finding indicates that while dazoxiben impacts thromboxane levels and platelet function, it may not effectively prevent thrombosis in arterial grafts (Goldman, Hall, Hawker, & McCollum, 1983).

Adult Respiratory Distress Syndrome (ARDS)

Leeman et al. (1985) assessed the effects of dazoxiben in patients with ARDS, focusing on its potential role in managing pulmonary hypertension. Their findings indicated that dazoxiben did not significantly alter pulmonary hemodynamics in ARDS patients, suggesting that thromboxane A2 might not play a central role in pulmonary hypertension in established ARDS cases (Leeman, Boeynaems, Degaute, Vincent, & Kahn, 1985).

Safety And Hazards

Safety data for Dazoxiben suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74226-22-5 (hydrochloride)
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045639
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dazoxiben

CAS RN

78218-09-4, 103735-00-8
Record name Dazoxiben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78218-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(1-Imidazolyl)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,220
Citations
LR Bush, WB Campbell, LM Buja, GD Tilton… - Circulation, 1984 - Am Heart Assoc
Recent studies suggest that platelet activation and subsequent thromboxane (TX) A2 release play important roles in certain coronary syndromes. To further test this possibility, we …
Number of citations: 206 www.ahajournals.org
WH Ettinger, RA Wise, D Schaffhauser… - The American journal of …, 1984 - Elsevier
… with two of 21 taking placebo and eight of 21 taking dazoxiben (p <0.005). These data show that dazoxiben is not effective in the treatment of Raynaud's phenomenon and suggest that …
Number of citations: 58 www.sciencedirect.com
JJ Belch, J Cormie, P Newman… - British journal of …, 1983 - Wiley Online Library
1 UK‐37248 (dazoxiben), an orally active thromboxane … Eleven of these patients received dazoxiben 400 mg day and … clinical improvement in patients receiving dazoxiben for six weeks. …
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
EW Jones, SR Cockbill, AJ Cowley… - British Journal of …, 1983 - Wiley Online Library
… a combination of dazoxiben and a low dose of aspirin. 2 Dazoxiben ingestion prevented the … incubated with 10-4M dazoxiben, correlated with the effect of dazoxiben ingestion on NaAA-…
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
H David Reines, PV Halushka… - Clinical …, 1985 - Wiley Online Library
… Dazoxiben did not induce any significant changes in pulmonary or systemic vascular … the five subjects in the dazoxiben group died. We conclude that dazoxiben was safe and effectively …
Number of citations: 52 ascpt.onlinelibrary.wiley.com
JR Luderer, GG Nicholas, MM Neumyer… - Clinical …, 1984 - Wiley Online Library
… Dazoxiben is an imidazole derivative that specifically inhibits … such as aspirin, dazoxiben preserves or even enhances … Our study was designed to assess the effects of dazoxiben …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
M Leeman, JM Boeynaems, JP Degaute, JL Vincent… - Chest, 1985 - Elsevier
… , dazoxiben produced the expected inhibition of the in vitro production of thromboxane B 2 by platelets; 28 however, the administration of dazoxiben … to inhibition by dazoxiben than in …
Number of citations: 55 www.sciencedirect.com
P Patrignani, P Filabozzi, F Catella, F Pugliese… - … of Pharmacology and …, 1984 - ASPET
… of dazoxiben, an orally active TX-synthase inhibitor, on platelet and renal TXB2 production and associated changes in PG-endoperoxide metabolism. Dazoxiben … higher dazoxiben …
Number of citations: 62 jpet.aspetjournals.org
V Bertele, G De Gaetano - European Journal of Pharmacology, 1982 - Elsevier
Dazoxiben, a thromboxane (Tx)-synthetase inhibitor, completely prevented platelet TxB 2 synthesis, but not the platelet aggregation induced by arachidonic acid (AA) or ADP. It was …
Number of citations: 49 www.sciencedirect.com
SR Reuben, P Kuan, J Cairns… - British Journal of Clinical …, 1983 - Wiley Online Library
1 We have performed a double‐blind, randomized, 7‐d cross‐over study of the thromboxane synthetase inhibitor dazoxiben (UK 37248) in 20 patients with stable coronary heart disease…
Number of citations: 34 bpspubs.onlinelibrary.wiley.com

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